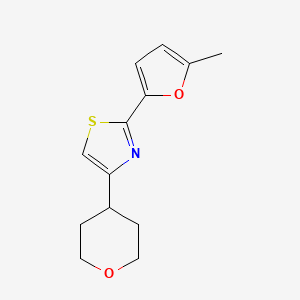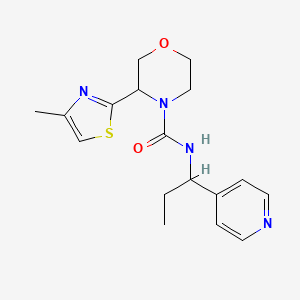
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in drug discovery and development, as well as in other areas of research.
作用機序
The mechanism of action of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer, anti-inflammatory, and antioxidant properties, 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole has also been found to have other biochemical and physiological effects. For example, it has been shown to have antifungal activity against certain fungal strains, as well as antibacterial activity against certain bacterial strains. It has also been found to have neuroprotective effects, which could make it a useful candidate for the treatment of various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole in lab experiments is its unique chemical structure and properties, which make it a promising candidate for use in drug discovery and development, as well as in other areas of research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole. Some possible areas of research include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases. Other areas of research could focus on the development of new synthesis methods for this compound, as well as the development of new derivatives with improved properties and activity. Overall, the unique properties and potential applications of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole make it an exciting area of research with many promising future directions.
合成法
The synthesis of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is typically carried out using a variety of methods, including the reaction of 2-(5-Methylfuran-2-yl)thiosemicarbazide with 4-bromo-1-butanol in the presence of potassium carbonate, followed by the reaction of the resulting product with Lawesson's reagent. Other methods include the reaction of 2-(5-Methylfuran-2-yl)thiosemicarbazide with 4-chlorobutyric acid in the presence of sodium hydroxide, followed by the reaction of the resulting product with Lawesson's reagent.
科学的研究の応用
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole has been found to have potential applications in various fields of scientific research. In drug discovery and development, this compound has been shown to exhibit promising activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which could make it a useful candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
2-(5-methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9-2-3-12(16-9)13-14-11(8-17-13)10-4-6-15-7-5-10/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAZJWKSNBCFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]hept-6-yn-1-one](/img/structure/B7633182.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)

![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)

![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7633266.png)
![3-[(dimethylamino)methyl]-N-[1-(4-propan-2-ylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633268.png)